N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide
Description
N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[320]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide is a chemical compound characterized by its complex molecular structure This structure endows the compound with unique properties, making it of significant interest in various scientific fields, including chemistry, biology, and medicine
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: : The synthesis of N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide typically involves multi-step reactions. Starting from commercially available reagents, each step is carefully controlled to ensure the correct configuration and purity.
Step-by-Step Process: : A typical synthesis might include spirocyclization, followed by the introduction of the benzamide moiety and N-propylation. Each step requires precise conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Scalability: : Industrial production may adapt laboratory methods for large-scale synthesis. This involves optimizing reaction conditions to maximize yield and minimize costs.
Automation: : Industrial methods often incorporate automated processes to ensure consistency and efficiency in production.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups attached to the benzamide ring.
Reduction: : Reductive processes can modify the amine groups, influencing the compound's reactivity and interaction with other chemicals.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, allowing for modification of the benzamide ring and the spiro[2-oxabicyclo[3.2.0]heptane] structure.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents might include potassium permanganate or chromium trioxide under acidic or basic conditions.
Reducing Agents: : Reducing agents such as lithium aluminium hydride or palladium on carbon (for hydrogenation) are often used.
Substitution Reactions: : Conditions vary but may involve bases or acids as catalysts, with solvents like dichloromethane or methanol facilitating the reactions.
Major Products Formed
Oxidation Products: : Introduction of ketone or aldehyde groups.
Reduction Products: : Formation of secondary or tertiary amines.
Substitution Products: : Varied, depending on the specific substitution reactions employed.
Properties
IUPAC Name |
N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-10-21-19(23)15-6-3-5-14(12-15)13-22-17-16-7-11-24-18(16)20(17)8-4-9-20/h3,5-6,12,16-18,22H,2,4,7-11,13H2,1H3,(H,21,23)/t16-,17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHQPZTASJSFT-RGBJRUIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)CNC2C3CCOC3C24CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)C1=CC=CC(=C1)CNC2[C@@H]3CCO[C@@H]3C24CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide finds applications in several scientific domains:
Chemistry: : Used as an intermediate for the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules, including proteins and enzymes.
Medicine: : Potential therapeutic applications, such as targeting specific pathways or receptors in diseases.
Industry: : Utilized in the development of new materials or as a part of various chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions are often mediated by the compound's unique structure, which allows it to bind specifically and with high affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity or modulation of receptor function.
Unique Features
The spiro[2-oxabicyclo[3.2.0]heptane] structure provides distinct reactivity and binding properties, differentiating it from similar compounds.
Similar Compounds
N-butyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide: : Similar structure with a butyl group instead of a propyl group.
N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]methyl]benzamide: : Variation in the cyclobutane ring.
N-propyl-3-[[[(1R,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide: : Different stereochemistry.
This compound's unique features make it a valuable subject for further research and development across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
